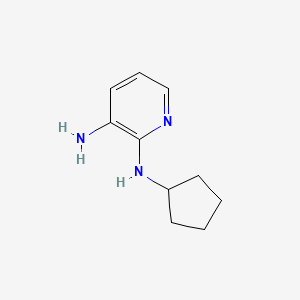

N2-Cyclopentylpyridine-2,3-diamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N2-Cyclopentylpyridine-2,3-diamine has a wide range of applications in scientific research:

Mecanismo De Acción

Mode of Action

It is known that the compound contains two amine groups and a pyridine ring, which could potentially interact with various biological targets .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of N2-Cyclopentyl-2,3-pyridinediamine are currently unknown. More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its activity .

Análisis Bioquímico

Biochemical Properties

N2-Cyclopentyl-2,3-pyridinediamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . The nature of these interactions often involves the binding of N2-Cyclopentyl-2,3-pyridinediamine to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

N2-Cyclopentyl-2,3-pyridinediamine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, N2-Cyclopentyl-2,3-pyridinediamine can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of N2-Cyclopentyl-2,3-pyridinediamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N2-Cyclopentyl-2,3-pyridinediamine binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their function . This binding can also result in the modulation of gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-Cyclopentyl-2,3-pyridinediamine have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have indicated that N2-Cyclopentyl-2,3-pyridinediamine remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of N2-Cyclopentyl-2,3-pyridinediamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that excessive doses of N2-Cyclopentyl-2,3-pyridinediamine can result in cellular damage and other adverse effects.

Metabolic Pathways

N2-Cyclopentyl-2,3-pyridinediamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and the levels of key metabolites by modulating the activity of enzymes involved in these pathways . For example, its interaction with cytochrome P450 can influence the oxidation of organic molecules, thereby altering the metabolic profile of cells.

Transport and Distribution

The transport and distribution of N2-Cyclopentyl-2,3-pyridinediamine within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The distribution of N2-Cyclopentyl-2,3-pyridinediamine can impact its overall efficacy and the biological responses it elicits.

Subcellular Localization

N2-Cyclopentyl-2,3-pyridinediamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopentylpyridine-2,3-diamine typically involves the reaction of 2,3-dichloropyridine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with amino groups. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

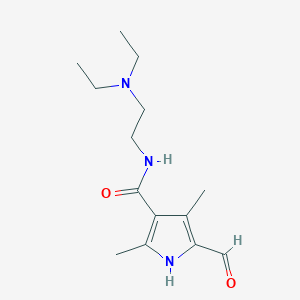

N2-Cyclopentylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Alkylated or acylated derivatives of this compound.

Comparación Con Compuestos Similares

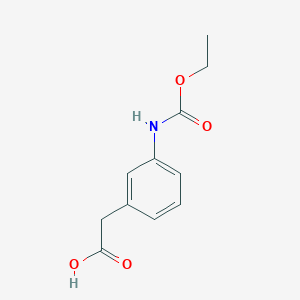

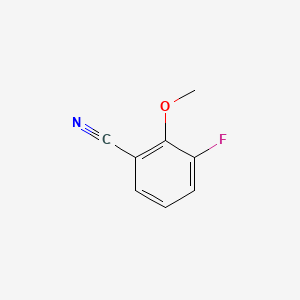

N2-Cyclopentylpyridine-2,3-diamine can be compared with other similar compounds, such as:

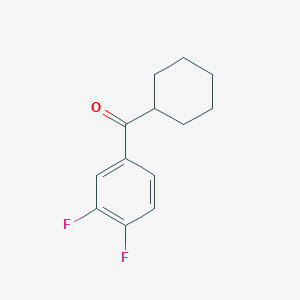

N2-Cyclohexyl-2,3-pyridinediamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

N2-Cyclopropyl-2,3-pyridinediamine: Contains a cyclopropyl group, leading to different steric and electronic properties.

N2-Phenyl-2,3-pyridinediamine: Substituted with a phenyl group, which significantly alters its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Propiedades

IUPAC Name |

2-N-cyclopentylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXETCZVGXRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

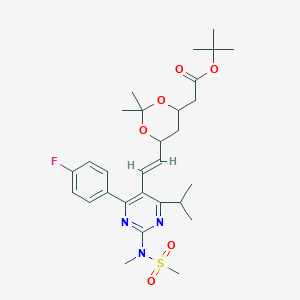

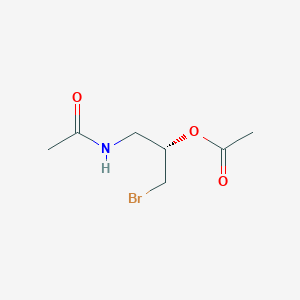

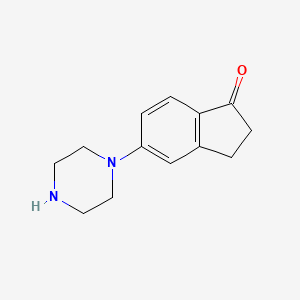

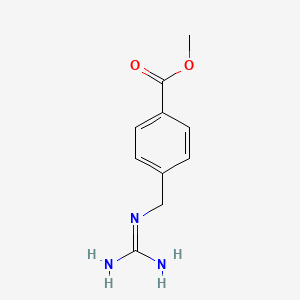

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)